REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][Br:17])=[C:11]([N+:18]([O-])=O)[CH:10]=1)C1C=CC=CC=1.C(OC1C=CC(CCO)=C([N+]([O-])=O)C=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)Br.C([O:72][C:73]1[CH:78]=[CH:77][C:76]([CH2:79][CH2:80][Cl:81])=[C:75]([N+:82]([O-])=O)[CH:74]=1)C1C=CC=CC=1>C(#N)C.C1COCC1.[Pd]>[NH2:82][C:75]1[CH:74]=[C:73]([OH:72])[CH:78]=[CH:77][C:76]=1[CH2:79][CH2:80][Cl:81].[NH2:18][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][C:12]=1[CH2:15][CH2:16][Br:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCBr)[N+](=O)[O-]
|
Name
|
2-(4-benzyloxy-2-nitrophenyl)ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
2-(4-benzyloxy-2-nitrophenyl)ethyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCCl)[N+](=O)[O-]
|
Name
|
2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCBr)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0-50° C.
|
Type
|
CUSTOM
|
Details
|
preferably at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)O)CCCl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)O)CCBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |